d-cyclohexylalaninol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRYURVUDZKSG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D Cyclohexylalaninol
Chemical Synthesis Approaches
The chemical synthesis of d-cyclohexylalaninol has been explored through several strategic pathways, primarily focusing on achieving high enantiomeric purity. These methods include asymmetric reductions, the use of chiral auxiliaries, and multi-step transformations.
Asymmetric Reductions for Enantioselective Production
Asymmetric reduction is a powerful strategy for establishing the desired stereocenter in this compound. This can be accomplished through the hydrogenation of phenylalaninol derivatives or the stereoselective reduction of specifically designed precursor esters.
Catalytic Hydrogenation of Phenylalaninol Derivatives
Catalytic hydrogenation offers a direct method for the synthesis of this compound by reducing the aromatic ring of a phenylalaninol precursor. stanford.edumasterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the addition of hydrogen across the double bonds of the phenyl group. stanford.eduslideshare.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. drhazhan.com While this method is conceptually straightforward, controlling the stereochemistry at the newly formed chiral centers during hydrogenation can be a challenge.
Stereoselective Reduction of Precursor Esters
An alternative approach involves the stereoselective reduction of α-keto esters. nih.gov This method utilizes chiral auxiliaries to direct the reduction of a ketone functionality to the desired alcohol stereoisomer. nih.gov For instance, α-keto esters bearing cis-1-arylsulfonamido-2-indanol derivatives as chiral auxiliaries have been shown to undergo reduction with high diastereoselectivity when treated with reducing agents like lithium tri-sec-butylborohydride (L-Selectride). nih.gov This approach allows for the formation of the corresponding α-hydroxy esters in excellent yields and high stereoselectivity. nih.gov The chiral auxiliary can then be removed under mild conditions to yield the desired chiral alcohol. nih.gov
Chiral Auxiliary-Mediated Syntheses of Cyclohexylalanine Precursors
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound precursors, chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, can be used to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a cyclohexylmethyl halide. wikipedia.orgharvard.edu This establishes the correct stereochemistry at the α-carbon. Subsequent removal of the chiral auxiliary affords the chiral amino acid, which can then be reduced to the corresponding amino alcohol, this compound. The use of chiral auxiliaries often provides high levels of stereocontrol and the auxiliary can frequently be recovered and reused. york.ac.ukresearchgate.net
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalytic methods offer an attractive, environmentally friendly alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes can catalyze reactions with high stereoselectivity under mild conditions.
Several enzymatic strategies have been developed for the synthesis of d-amino acids, which are direct precursors to d-amino alcohols like this compound. researchgate.net One notable approach involves the use of a d-amino acid dehydrogenase. researchgate.netnih.gov Researchers have engineered a broad substrate range, highly stereoselective d-amino acid dehydrogenase through mutagenesis of meso-diaminopimelate d-dehydrogenase. researchgate.netnih.gov This engineered enzyme can produce d-amino acids, including d-cyclohexylalanine, via the reductive amination of the corresponding 2-keto acid with ammonia, achieving high enantiomeric excess (>99% e.e.) and yield (98%). researchgate.net
Another significant biocatalytic route is the "Hydantoinase Process". nih.gov This enzymatic cascade can be used for the production of various enantiopure α-amino acids. nih.gov The process typically involves a d-hydantoinase, which hydrolyzes a d,l-5-monosubstituted hydantoin (B18101), followed by a d-carbamoylase. nih.gov The inclusion of a hydantoin racemase can further enhance the efficiency of this system. nih.gov
The deracemization of dl-amino acids using l-amino acid oxidase from Proteus myxofaciens in combination with a chemical reducing agent is another biocatalytic strategy that has been investigated for the synthesis of d-amino acids. mdpi.com
Research Findings on Biocatalytic Synthesis
| Precursor | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Cyclohexylpyruvate | Modified meso-diaminopimelate d-dehydrogenase | d-Cyclohexylalanine | >99% | 98% | researchgate.net |
| D,L-5-monosubstituted hydantoin | D-hydantoinase, D-carbamoylase, Hydantoin racemase | D-α-Amino Acid | High | - | nih.gov |
| DL-Amino Acids | L-amino acid oxidase from Proteus myxofaciens | D-Amino Acid | - | - | mdpi.com |
D-Amino Acid Dehydrogenase-Catalyzed Reductive Amination
The direct, asymmetric reductive amination of a prochiral keto acid stands out as a highly efficient method for producing d-amino acids. This process is catalyzed by d-amino acid dehydrogenases (D-AADH), which facilitate the conversion of the corresponding 2-keto acid with ammonia. nih.gov While naturally occurring D-AADHs are not widespread, significant progress has been made through the engineering of related enzymes to create robust biocatalysts for this purpose. nih.govfrontiersin.org
The synthesis of d-cyclohexylalanine via this method starts with cyclohexylpyruvate. The reaction is an asymmetric reductive amination catalyzed by an engineered D-amino acid dehydrogenase, typically requiring a nicotinamide (B372718) cofactor such as NADPH. researchgate.netmdpi.com
Directed Evolution of Enzymes for Enhanced Stereoselectivity
Directed evolution has been a pivotal technique in developing D-AADHs with high stereoselectivity and broad substrate ranges, suitable for industrial applications. nih.govmdpi.com Researchers have successfully engineered the meso-diaminopimelate D-dehydrogenase (DAPDH) from Corynebacterium glutamicum to function as a highly stereoselective D-AADH. researchgate.net Through a combination of rational design targeting the active site and random mutagenesis across the entire enzyme, a mutant was created that could efficiently synthesize various d-amino acids, including d-cyclohexylalanine. nih.gov
This engineered biocatalyst was the product of three rounds of mutagenesis and screening. nih.gov The resulting enzyme, with just five key mutations, exhibited a significantly broadened substrate range while maintaining exceptional enantioselectivity. nih.gov For the synthesis of d-cyclohexylalanine from cyclohexylpyruvate, this evolved enzyme achieved an enantiomeric excess (e.e.) of over 99%. researchgate.net A gram-scale synthesis of d-cyclohexylalanine using this method reported a substrate conversion of over 95%. nih.gov
Similarly, a thermostable NADP+-dependent D-AADH was developed from the meso-diaminopimelate dehydrogenase of Ureibacillus thermosphaericus A1 through site-directed mutagenesis. researchgate.net This engineered enzyme also demonstrated the ability to catalyze the oxidative deamination of d-cyclohexylalanine, indicating its potential for the reverse reductive amination reaction. researchgate.net
The following table summarizes the key findings from the directed evolution of a Corynebacterium glutamicum DAPDH for the synthesis of d-cyclohexylalanine.
| Enzyme | Starting Material | Product | Mutagenesis Strategy | Enantiomeric Excess (e.e.) | Conversion/Yield |
| Engineered C. glutamicum DAPDH (mutant BC621) | Cyclohexylpyruvate | d-Cyclohexylalanine | Rational design and random mutagenesis | > 99% | > 95% conversion, ~70% isolated yield |
Substrate Promiscuity and Enzyme Engineering for d-Cyclohexylalanine Production
The wild-type meso-diaminopimelate D-dehydrogenase (DAPDH) from Corynebacterium glutamicum shows negligible activity towards non-native substrates like cyclohexylpyruvate. researchgate.net However, enzyme engineering has successfully expanded its substrate promiscuity. The mutant enzyme created through directed evolution demonstrated significant activity not only towards cyclohexylpyruvate but also a variety of other straight-chain, branched aliphatic, and aromatic 2-keto acids. nih.gov
The activity of one engineered C. glutamicum DAPDH mutant (BC261) towards cyclohexylpyruvate was found to be 625-fold higher than that of the wild-type enzyme. researchgate.net This remarkable increase in activity highlights the power of enzyme engineering to tailor biocatalysts for specific synthetic purposes. Further mutations in other DAPDH enzymes, such as the one from Ureibacillus thermosphaericus (UtDAPDH D94A), have also resulted in high activity towards hydrophobic 2-keto acids with bulky side chains, a category that includes cyclohexylpyruvate. researchgate.net
These engineered enzymes function as NADPH-dependent oxidoreductases, catalyzing the asymmetric reductive amination of α-keto acids to the corresponding d-amino acids. researchgate.net The ability to produce d-cyclohexylalanine with high optical purity and yield makes this a highly valuable method for obtaining the precursor to this compound. researchgate.net
Enzymatic Resolution Techniques for d-Amino Acid Intermediates
Enzymatic resolution of racemates is another established strategy for producing enantiomerically pure amino acids. nih.gov This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
While specific studies detailing the enzymatic resolution of racemic cyclohexylalanine are not extensively documented in the provided context, the principles can be illustrated by the resolution of structurally similar compounds. For instance, lipase-mediated kinetic resolution has been successfully applied to N-acetyl-DL-cyclohexylglycine methyl ester. In this process, immobilized Candida antarctica lipase (B570770) B (CAL-B) selectively hydrolyzes the L-enantiomer, leaving the d-ester to be isolated and subsequently deprotected. This approach can achieve a theoretical yield of 45–50% with an enantiomeric excess of over 99%.
Another relevant technique is the deracemization of DL-amino acids using an L-amino acid oxidase from Proteus myxofaciens in combination with a chemical reducing agent. mdpi.com This method selectively oxidizes the L-enantiomer to the corresponding α-keto acid, which can then be reduced back to the racemic amino acid or, in a more advanced setup, asymmetrically reduced to the d-enantiomer.
These examples of enzymatic resolution techniques for related amino acids demonstrate the potential applicability of such methods for the production of d-cyclohexylalanine, which could then be converted to this compound.
The final step in the synthesis of this compound involves the reduction of the carboxylic acid group of d-cyclohexylalanine. This can be achieved through chemical methods, such as the reduction of N-Boc-protected d-cyclohexylalanine methyl ester with sodium or calcium borohydride (B1222165), followed by deprotection. acs.org Alternatively, direct catalytic hydrogenation of d-Boc-phenylalaninol can produce d-Boc-cyclohexylalaninol, which is then deprotected to yield the final product. acs.org
Synthesis and Reactivity of D Cyclohexylalaninol Derivatives
Protected d-Cyclohexylalaninol Derivatives
The hydroxyl and amino groups of this compound allow for the introduction of various protecting groups, which are essential for its controlled use in multi-step syntheses. The most common of these are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, which protect the nitrogen atom.
N-Boc-d-cyclohexylalaninol is a key intermediate, often prepared from either N-Boc-d-phenylalaninol via hydrogenation or from N-Boc-d-cyclohexylalanine via reduction of the carboxylic acid.
One established method involves the catalytic hydrogenation of the aromatic ring of N-Boc-d-phenylalaninol. This reaction effectively saturates the phenyl group to a cyclohexyl group without affecting the Boc-protecting group or the primary alcohol. nih.gov A typical procedure uses a rhodium on carbon (Rh/C) catalyst in a methanol (B129727) solvent under hydrogen pressure. nih.gov
Alternatively, N-Boc-d-cyclohexylalaninol can be synthesized by the reduction of the corresponding carboxylic acid, N-Boc-d-cyclohexylalanine. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF), often in the presence of acetic acid. wikipedia.org This method converts the carboxyl group directly to a primary alcohol.
Table 1: Synthesis of N-Boc-d-cyclohexylalaninol
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-d-phenylalaninol | 5% Rhodium on Carbon, H₂, Methanol, 60°C, 40-45 psig, 16h | N-Boc-d-cyclohexylalaninol | 95% | nih.gov |
While less commonly documented as a commercially available reagent than its Boc-protected counterpart, Fmoc-d-cyclohexylalaninol is crucial for applications in Fmoc-based solid-phase peptide synthesis. Its synthesis can be readily accomplished in a two-step sequence starting from the Boc-protected derivative.
First, the Boc group of N-Boc-d-cyclohexylalaninol is removed under acidic conditions, for example, using methanolic hydrogen chloride (HCl), to yield this compound hydrochloride. nih.gov Following purification, the free amino alcohol is then subjected to standard Fmoc-protection conditions. This typically involves reacting the amino group with an Fmoc-donating reagent such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane and water.
Table 2: Proposed Synthesis of Fmoc-d-cyclohexylalaninol
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Deprotection | N-Boc-d-cyclohexylalaninol | Methanolic HCl | This compound hydrochloride | nih.gov |
Synthesis of N-Boc-d-Cyclohexylalaninol
Incorporation into Peptide Scaffolds
The incorporation of this compound into a peptide sequence results in a pseudopeptide containing a reduced amide bond isostere (-CH₂-NH-) in place of a standard peptide bond (-CO-NH-). This modification is of significant interest as it imparts resistance to enzymatic degradation by peptidases, increases hydrophilicity, and adds flexibility to the peptide backbone. nih.gov
In SPPS, this compound is typically incorporated via on-resin reductive amination. The strategy involves coupling a standard amino acid to the resin, followed by chain extension to the desired point of modification. The N-terminal amino acid of the resin-bound peptide is then oxidized to an aldehyde. nih.gov
The resin-bound peptide aldehyde is then reacted with an incoming N-protected this compound. This reaction forms a Schiff base (imine) intermediate, which is subsequently reduced on-resin using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netrsc.org This sequence creates the stable secondary amine linkage (-CH₂-NH-). After the reductive amination step, the peptide chain can be further elongated from the newly introduced amino group of the this compound moiety. nih.gov
Solution-phase synthesis offers an alternative for creating pseudopeptides containing this compound, particularly for large-scale production or for fragments that are difficult to assemble on a solid support. bachem.com The core strategy also relies on reductive amination. researchgate.net
In a typical solution-phase approach, a peptide fragment with a C-terminal aldehyde is reacted with a peptide fragment containing an N-terminal this compound (or vice-versa). The coupling is performed in a suitable organic solvent, and the resulting imine is reduced. Common coupling reagents used in the synthesis of the peptide fragments include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. wikipedia.orgresearchgate.net A key difference from SPPS is that the intermediate pseudopeptide product must be isolated and purified after each coupling and reduction step, typically via chromatography or extraction. researchgate.net
Applications in Solid-Phase Peptide Synthesis (SPPS)
Design and Synthesis of Other Functionalized Derivatives
The protected forms of this compound serve as precursors to other important functionalized derivatives, most notably the corresponding aldehyde, N-Boc-d-cyclohexylalaninal. This aldehyde is a versatile intermediate for constructing peptide isosteres and other complex molecules. wikipedia.org
The synthesis of N-Boc-d-cyclohexylalaninal is achieved through the controlled oxidation of N-Boc-d-cyclohexylalaninol. The Moffatt-Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an agent like oxalyl chloride or a pyridine-sulfur trioxide complex, is an effective method for this conversion while minimizing racemization. wikipedia.org
This aldehyde derivative is a valuable electrophile in carbon-carbon bond-forming reactions. For instance, it has been used in aldol (B89426) addition reactions with the enolates of lactams to synthesize complex heterocyclic inhibitors of enzymes such as renin. peptide.com This demonstrates how this compound, through its functionalized derivatives, provides a scaffold for building sophisticated, biologically active compounds.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| N-Boc-d-cyclohexylalaninol | Boc-D-Cha-ol |
| Fmoc-d-cyclohexylalaninol | Fmoc-D-Cha-ol |
| N-Boc-d-phenylalaninol | - |
| N-Boc-d-cyclohexylalanine | Boc-D-Cha-OH |
| This compound hydrochloride | - |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl |
| Sodium borohydride | NaBH₄ |
| Sodium cyanoborohydride | NaBH₃CN |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| 1-hydroxybenzotriazole | HOBt |
| N-Boc-d-cyclohexylalaninal | - |
| Dimethyl sulfoxide | DMSO |
| Oxalyl chloride | - |
| Pyridine-sulfur trioxide complex | - |
| Tetrahydrofuran | THF |
| Hydrogen chloride | HCl |
| Sodium bicarbonate | NaHCO₃ |
| Acetic acid | - |
| Methanol | - |
Epoxide Derivatives
The synthesis of epoxide derivatives from chiral precursors like this compound is a common strategy to introduce additional stereocenters and reactive handles for further molecular elaboration. While direct literature on the epoxidation of this compound is not extensively detailed, the synthesis can be inferred from well-established methodologies applied to similar chiral amino alcohols.
One plausible route to a this compound-derived epoxide would involve the protection of the amine and alcohol functionalities, followed by the introduction of a double bond and subsequent epoxidation. For instance, the amino group can be protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The hydroxyl group could then be oxidized to an aldehyde, which can undergo a Wittig-type reaction to introduce an alkene. Subsequent epoxidation of this alkene would yield the desired epoxide.
The reactivity of such epoxides is characterized by ring-opening reactions, which can proceed via either SN1 or SN2 mechanisms depending on the reaction conditions. wikipedia.org Under acidic conditions, the reaction typically proceeds with the nucleophile attacking the more substituted carbon atom, while basic or nucleophilic conditions favor attack at the less sterically hindered carbon. wikipedia.org This predictable reactivity allows for the stereospecific introduction of a wide range of functional groups.
A key reaction of epoxides is their ring-opening by various nucleophiles. wikipedia.org For a this compound-derived epoxide, this could involve reaction with organometallic reagents, amines, or other nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of functionalized chiral molecules.
Table 1: Plausible Synthesis of a this compound-Derived Epoxide
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | N-Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-d-cyclohexylalaninol |
| 2 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | N-Boc-d-cyclohexylalaninal |
| 3 | Olefination | Ph₃P=CH₂, THF | N-Boc-1-amino-2-cyclohexyl-4-pentene |
| 4 | Epoxidation | m-CPBA, CH₂Cl₂ | N-Boc-(3,4-epoxy)-1-amino-2-cyclohexylpentane |
Table 2: Representative Ring-Opening Reactions of a this compound-Derived Epoxide
| Nucleophile | Conditions | Product Type |
| RMgBr (Grignard) | Et₂O, then H₃O⁺ workup | Chiral alcohol with new C-C bond |
| R₂NH (Amine) | EtOH, heat | Chiral amino alcohol |
| NaN₃ | DMF, heat | Chiral azido (B1232118) alcohol |
| LiAlH₄ | THF, then H₃O⁺ workup | Chiral diol |
Complex Bifunctional Molecular Architectures
This compound is an attractive chiral building block for the synthesis of complex bifunctional molecules. These are compounds that possess two distinct functional moieties, often a recognition element and a reactive or signaling group, held in a specific spatial orientation by a molecular scaffold. The chirality of this compound can be exploited to control the three-dimensional arrangement of these functionalities.
The synthesis of such architectures typically involves the covalent attachment of different molecular fragments to the this compound core. The amino and hydroxyl groups of this compound provide convenient handles for derivatization. For example, the amino group can be acylated to introduce one functional moiety, while the hydroxyl group can be etherified or esterified to attach a second, different group.
A common application of chiral bifunctional molecules is in the development of ligands for asymmetric catalysis or as probes for biological systems. researchgate.netnih.gov For instance, a this compound scaffold could be used to position a metal-binding group and a substrate-orienting group to create a chiral catalyst for a specific transformation. In another example, a fluorescent reporter group and a receptor-binding pharmacophore could be attached to this compound to create a molecular probe for studying receptor-ligand interactions. researchgate.net
The inherent conformational preferences of the this compound backbone, influenced by the bulky cyclohexyl group, can impart a degree of pre-organization to the bifunctional molecule, which can be advantageous for its intended function. The stereocenter of this compound ensures that the resulting bifunctional molecules are chiral and can interact stereoselectively with other chiral molecules.
Table 3: Exemplary Functional Moieties for Bifunctional Architectures from this compound
| Functional Moiety 1 (at Amino Group) | Functional Moiety 2 (at Hydroxyl Group) | Potential Application |
| Phosphine (B1218219) ligand | Crown ether | Asymmetric catalysis with metal ion recognition |
| Biotin | Fluorescent dye | Biological probe for avidin-biotin systems |
| Peptide sequence | DNA intercalator | Targeted drug delivery |
| Porphyrin | Fullerene | Photoinduced electron transfer systems |
Applications of D Cyclohexylalaninol in Advanced Organic and Medicinal Chemistry
Role in Asymmetric Catalysis and Chiral Ligand Design
Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the selective production of a desired enantiomer of a chiral molecule. snnu.edu.cn D-cyclohexylalaninol plays a crucial role in this field, primarily through its use as a chiral auxiliary and as a precursor for the development of chiral ligands.
Utilization as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. wikipedia.org this compound can be employed as a chiral auxiliary in various stereoselective reactions, such as aldol (B89426) reactions and Diels-Alder cycloadditions. wiley-vch.deconicet.gov.ar
In a typical application, this compound is reacted with an achiral carboxylic acid derivative to form a chiral amide or ester. The bulky cyclohexyl group of the auxiliary then sterically hinders one face of the molecule, directing the approach of a reagent to the opposite face. This leads to the formation of a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.
Table 1: Examples of Stereoselective Reactions Using this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |
| Aldol Reaction | N-acyloxazolidinone | Aldehyde | >95% |
| Diels-Alder | Chiral acrylate | Diene | Up to 98% |
Note: The data in this table is illustrative and based on general findings in the field of asymmetric synthesis. Actual results can vary depending on specific reaction conditions.
Development of this compound-Derived Chiral Ligands for Metal-Catalyzed Asymmetric Transformations
Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. These catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. snnu.edu.cnsioc-journal.cn The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. snnu.edu.cn
The structural features of this compound make it an excellent starting material for the synthesis of new chiral ligands. Its amino and alcohol functionalities provide convenient handles for modification, allowing for the creation of a diverse library of ligands with varying steric and electronic properties. These ligands, often bidentate or polydentate, can chelate to a metal atom, creating a well-defined chiral environment around the catalytic center. mdpi.com This chiral pocket dictates the stereochemical outcome of the reaction, leading to high enantioselectivities. mdpi.com
For instance, this compound-derived phosphine (B1218219) ligands have been successfully employed in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins and ketones. scirp.org The steric bulk of the cyclohexyl group plays a critical role in creating a selective environment for the substrate to bind, leading to the preferential formation of one enantiomer of the product.
Contributions to Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. researchgate.net this compound and its derivatives have also found application in this rapidly growing field.
Chiral amines and amino alcohols derived from this compound can act as effective organocatalysts for a variety of reactions, such as Michael additions and aldol reactions. ethz.ch In these systems, the catalyst activates the substrate through the formation of a transient iminium or enamine intermediate. youtube.com The chiral environment provided by the catalyst then directs the subsequent bond-forming step, resulting in a highly enantioselective transformation. youtube.com The development of peptide-based organocatalysts, some of which may incorporate d-cyclohexylalanine, has shown significant promise in achieving high stereoselectivity in C-C bond formations. ethz.ch
Design and Development of Peptidomimetic Agents
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable component in the design of peptidomimetics due to its ability to introduce conformational constraints and hydrophobic interactions.
C5a Receptor Antagonists for Inflammatory Diseases
The complement component 5a (C5a) is a potent pro-inflammatory mediator that interacts with its receptor (C5aR) on various immune cells. google.com Dysregulation of the C5a/C5aR axis is implicated in a range of inflammatory diseases. nih.gov Consequently, the C5a receptor has become an attractive therapeutic target. google.com
This compound has been a key structural element in the development of potent and selective C5a receptor antagonists. researchgate.net One of the most well-studied examples is the cyclic hexapeptide PMX53 (Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg]), which incorporates D-cyclohexylalanine (d-Cha). researchgate.netbioscience.co.uk PMX53 acts as a powerful and insurmountable antagonist of the C5a receptor. researchgate.net The bulky and hydrophobic cyclohexyl side chain of the d-Cha residue is thought to play a crucial role in the binding of the antagonist to the receptor, contributing to its high affinity and antagonistic activity. nih.gov
Another related peptidomimetic, PMX205 (hydrocinnamate-[Orn-Pro-dCha-Trp-Arg]), also contains d-cyclohexylalanine and has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases like Alzheimer's disease. nih.gov
Table 2: Key Peptidomimetic C5a Receptor Antagonists Incorporating d-Cyclohexylalanine
| Compound | Structure | Key Features |
| PMX53 | Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg] | Cyclic hexapeptide, potent C5aR antagonist. researchgate.netbioscience.co.uk |
| PMX205 | hydrocinnamate-[Orn-Pro-dCha-Trp-Arg] | Orally active cyclic hexapeptide, shows efficacy in animal models of neuroinflammation. researchgate.netnih.gov |
Dual-Targeting Ligands for Integrin and Protease-Activated Receptors
Recent research has explored the development of dual-targeting ligands that can simultaneously interact with multiple receptors involved in disease pathology. This approach offers the potential for enhanced therapeutic efficacy and reduced side effects. Integrins are a family of cell adhesion receptors, while protease-activated receptors (PARs) are a class of G protein-coupled receptors activated by proteolytic cleavage. mdpi.comfrontiersin.org Both receptor families are implicated in processes like inflammation and cancer. mdpi.comfrontiersin.org
The synthesis of dual-targeting ligands for integrin αVβ3 and protease-activated receptor 2 (PAR2) has been reported. acs.org While the specific inclusion of this compound in these initial dual-targeting ligands is not explicitly detailed in the provided search results, the principles of peptidomimetic design suggest its potential utility. The incorporation of conformationally constrained amino acids like d-cyclohexylalanine could be a strategy to optimize the binding affinity and selectivity of such ligands for both receptor targets. The development of ligands that can modulate the activity of both integrins and PARs represents an innovative approach in drug discovery. acs.org
Inhibitors Targeting Viral Proteases (e.g., SARS 3CL Protease)
The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 has highlighted the need for effective antiviral therapies. nih.gov The 3C-like protease (3CLpro), an enzyme essential for viral replication, has been identified as a key drug target. nih.govfrontiersin.org D-cyclohexylalanine has been incorporated into peptidomimetic inhibitors to enhance their efficacy.
Researchers have found that replacing the leucine (B10760876) moiety in inhibitor scaffolds with the bulkier d-cyclohexylalanine can improve cellular activity and metabolic stability. nih.gov For instance, in the development of dual inhibitors targeting both SARS-CoV-2 3CLpro and human cathepsin L, the cyclohexylalanine side chains were found to occupy a similar space as key components of established antiviral drugs, contributing to potent inhibition. acs.org These inhibitors often feature a warhead, such as an aldehyde or nitrile, that forms a covalent bond with the catalytic cysteine residue (Cys145) in the protease's active site. nih.govbiorxiv.org The hydrophobic nature of the cyclohexyl group enhances interactions within the enzyme's binding pockets. nih.gov
Studies on peptidomimetic nitrile inhibitors have shown that while leucine is a common residue at the P2 position for coronaviral protease inhibitors, related bulky groups like cyclohexylalanine are also effectively utilized. nih.gov The development of these inhibitors showcases the value of using non-natural amino acids to optimize binding affinity and pharmacokinetic properties.
| Inhibitor/Compound Series | Target Protease | Key Finding | Reference |
|---|---|---|---|
| TG-0205221 (Compound 45) | SARS-CoV 3CLpro | Replacement of leucine with cyclohexylalanine improved cell activity and plasma stability. The X-ray crystal structure confirmed numerous hydrophobic interactions. | nih.gov |
| Dual hCatL/3CL-PR Aldehyde Inhibitors | SARS-CoV-2 3CLpro & Human Cathepsin L | Cyclohexylalanine side chains are superimposable with key structural elements of potent inhibitors, contributing to dual-target inhibition. | acs.org |
| Peptidomimetic Nitrile Warheads | SARS-CoV-2 3CLpro | Cyclohexylalanine is a viable bulky group for the P2 position, contributing to potent and selective inhibition. | nih.gov |
Peptide Isosteres in Renin-Angiotensin System Studies
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular function, making its components, such as renin and thrombin, important therapeutic targets. mdpi.comnih.gov D-cyclohexylalanine has been utilized as a peptide isostere in the design of potent enzyme inhibitors within this system. Peptide isosteres are non-natural amino acids or other structures that mimic the properties of natural amino acids but can offer advantages such as resistance to enzymatic degradation.
| Inhibitor | Structure Description | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Inhibitor 16 | A 2 kDa synthetic peptide incorporating (D-cyclohexylalanine)-Pro-ArgΨ[CO-CH2-S]Gly... | 3.5 ± 0.5 x 10⁻¹³ M | nih.govacs.org |
Applications in Chemical Biology
Design of Catalytic Drugs and Enzyme Mimics (e.g., Superoxide (B77818) Dismutase and Catalase Mimics)
Enzyme mimics are synthetic molecules that replicate the function of natural enzymes. They are of great interest for therapeutic applications, particularly for diseases associated with oxidative stress. nih.gov Reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) are managed in the body by enzymes such as superoxide dismutase (SOD) and catalase. wikipedia.orgnih.gov D-cyclohexylalanine has been used in the construction of peptide-based mimics of these antioxidant enzymes.
In one approach, combinatorial peptide libraries were used to develop SOD and catalase mimics with a copper redox center. academie-sciences.fr A peptide containing (L)-cyclohexylalanine, (D)-arginine, and (L)-lysine residues was designed to target mitochondria, a primary site of ROS production. academie-sciences.fr The structural characteristics of d-cyclohexylalanine, such as its conformational rigidity and hydrophobicity, can help stabilize the desired peptide structures, enabling them to effectively coordinate with metal ions and perform their catalytic function. The goal of these catalytic drugs is to efficiently dismutate superoxide or hydrogen peroxide, thereby protecting cells from oxidative damage. nih.govacademie-sciences.fr
Modulators of Cellular Pathways (e.g., Mitochondrial Function)
Mitochondria are central to cellular energy production, and their dysfunction is implicated in a wide range of diseases. mdpi.comjpreventionalzheimer.com Modulating mitochondrial function is a promising therapeutic strategy. whiterose.ac.uk Researchers have designed α-helical amphipathic peptides containing d-cyclohexylalanine that can target and rescue dysfunctional mitochondria. acs.org
One such peptide, CMP3013, was designed to selectively bind to cardiolipin (B10847521), a phospholipid crucial for the structure of the inner mitochondrial membrane. acs.org By incorporating cyclohexylalanine, the peptide's properties were optimized for this interaction. The study found that CMP3013 could protect the structure of mitochondrial cristae, reduce the production of reactive oxygen species (ROS), and restore ATP generation in cells with mitochondrial damage. acs.org This highlights the role of d-cyclohexylalanine in creating peptides that can precisely interact with subcellular structures to modulate cellular pathways and restore function.
| Peptide | Target | Observed Effects | Reference |
|---|---|---|---|
| CMP3013 | Cardiolipin (mitochondrial inner membrane) | Protected cristae structure, reduced ROS production, restored ATP generation, preserved mitochondrial membrane potential. | acs.org |
Decoy Molecules for Enzyme Activity Modulation (e.g., Cytochrome P450BM3)
Cytochrome P450 enzymes are versatile biocatalysts, but their substrate specificity can be a limitation. nagoya-u.ac.jp A novel strategy to overcome this is the use of "decoy molecules," which bind to the enzyme's active site and induce a conformational change that allows the enzyme to act on non-native substrates. nagoya-u.ac.jpnih.gov
D-cyclohexylalanine has been incorporated into dipeptidic decoy molecules to modulate the activity of cytochrome P450BM3. acs.org In one study, researchers systematically evolved dipeptidic decoys to achieve highly efficient hydroxylation of benzene, a non-native substrate. acs.org The inclusion of non-canonical amino acids like cyclohexylalanine was a key step in this process. These decoy molecules bind to P450BM3, creating a cavity in the active site that can accommodate and facilitate the oxidation of small alkanes and aromatic compounds. nih.govacs.org X-ray crystal structure analysis has helped elucidate how these decoys interact with the enzyme, revealing new hydrogen bonding interactions that contribute to enhanced catalytic activity. acs.org
| Decoy Molecule Type | Screening Step | Purpose | Key Amino Acids Tested | Reference |
|---|---|---|---|---|
| Dipeptidic Decoys | Step 5 | To uncover the hidden potential of dipeptidic decoys. | Cyclohexylalanine (Cha), α-methylalanine (Aib), pipecolic acid (Pip), hydroxyproline (B1673980) (Hyp), d-Proline (d-Pro), etc. | acs.org |
Potential in Materials Science Research
The unique properties of d-cyclohexylalanine also lend themselves to applications in materials science. ontosight.ai This non-proteinogenic amino acid can be used as a building block for the creation of novel polymers and nanomaterials. ontosight.ai Its defined stereochemistry and bulky side group can influence the self-assembly and packing of molecules, which is fundamental to designing new materials with specific properties. wikipedia.org
In the field of peptide-based materials, for example, the mutation of a phenylalanine residue to cyclohexylalanine in a peptide derived from the Aβ peptide was found to promote crystallization. nih.gov This allowed for the detailed structural elucidation of peptide assemblies by X-ray crystallography, providing insights into the formation of higher-order oligomers. nih.gov Such studies are crucial for understanding protein aggregation and for designing new biomaterials. The ability to control peptide assembly through the incorporation of residues like d-cyclohexylalanine opens up possibilities for developing new hydrogels, fibers, and other nanostructured materials. columbia.edu
Advanced Analytical and Stereochemical Characterization
Chromatographic Techniques for Chiral Purity Assessment
Chromatographic methods are indispensable for separating and quantifying the enantiomers of d-cyclohexylalaninol, thereby ensuring its chiral purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. mdpi.comscas.co.jpelementlabsolutions.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the d- and l-enantiomers of cyclohexylalaninol, leading to different retention times and thus, their separation. eijppr.com The choice of CSP is critical for achieving successful enantioseparation.
Several types of CSPs have been developed and are commercially available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.commerckmillipore.com For amino alcohols like cyclohexylalaninol, polysaccharide-based and protein-based CSPs are often effective. eijppr.commdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. scas.co.jpeijppr.com
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. japsonline.com The detection is usually carried out using a UV detector. uma.es The effectiveness of the separation is evaluated based on the resolution (Rs) between the two enantiomer peaks and the selectivity factor (α). A higher resolution value indicates a better separation.
Table 1: Illustrative Chiral HPLC Parameters for Amino Alcohol Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose derivative) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
This table provides a representative set of conditions and is not specific to this compound, but illustrates a typical setup for chiral separation of related compounds.
Chiral Thin-Layer Chromatography (TLC) offers a simpler and faster method for the qualitative assessment of chiral purity, and in some cases, for quantitative analysis. researchgate.netresearchgate.net There are two main approaches to chiral TLC: using a chiral stationary phase or a chiral mobile phase additive. researchgate.net
Commercially available TLC plates with a chiral stationary phase, often based on cellulose or its derivatives, can be used for the separation of enantiomers. researchgate.netnih.gov Alternatively, an achiral TLC plate (e.g., silica (B1680970) gel) can be used with a mobile phase containing a chiral selector. researchgate.net For amino alcohols, chiral mobile phase additives like (1R)-(-)-ammonium-10-camphorsulfonate have been shown to be effective. nih.gov The separation is based on the formation of diastereomeric ion-pairs between the enantiomers and the chiral additive, which have different affinities for the stationary phase. researchgate.net
The spots corresponding to the separated enantiomers are visualized under UV light or by staining with a suitable reagent. The difference in the retardation factor (Rf) values of the two enantiomers indicates the degree of separation. While not as precise as HPLC for quantification, chiral TLC is a valuable tool for rapid screening and for monitoring the progress of asymmetric syntheses. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of organic molecules, including this compound. auremn.org.br Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgmeasurlabs.com
In the ¹H NMR spectrum of this compound, specific signals can be assigned to the protons of the cyclohexyl ring, the methine proton adjacent to the amino and hydroxyl groups, and the methylene (B1212753) protons of the side chain. rsc.orgresearchgate.net The coupling constants (J-values) between adjacent protons can provide valuable information about the conformation of the cyclohexyl ring (chair or boat) and the relative orientation of the substituents. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Cyclohexyl-Containing Amino Alcohol Moiety
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| CH-OH | ~3.5-4.0 (m) | ~65-70 |
| CH-NH₂ | ~2.8-3.2 (m) | ~50-55 |
| CH₂ (side chain) | ~1.2-1.5 (m) | ~30-35 |
| Cyclohexyl CH | ~0.9-1.8 (m) | ~25-40 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific molecular environment. hmdb.canp-mrd.org
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. ntu.edu.sgramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.
For this compound, the CD spectrum will exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of its chromophores (e.g., the n → σ* transition of the amino group). The sign of the Cotton effect can be correlated to the absolute configuration (R or S) of the chiral center. einsteinmed.edu By comparing the experimental CD spectrum of a sample to that of a known standard or by applying established empirical rules (e.g., the octant rule for ketones, though not directly applicable here, similar principles exist for amino alcohols), the absolute stereochemistry of this compound can be unequivocally determined. google.comresearchgate.net CD spectroscopy is particularly valuable for confirming the enantiomeric identity of the final product in an asymmetric synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Determination of Enantiomeric Excess and Diastereomeric Excess
In the context of stereoselective synthesis, it is crucial to quantify the stereochemical purity of the product. This is expressed in terms of enantiomeric excess (ee) or diastereomeric excess (de).
Enantiomeric Excess (ee):
Enantiomeric excess is a measure of the purity of a chiral substance. unacademy.com It reflects the degree to which one enantiomer is present in greater amounts than the other in a mixture. libretexts.org For a mixture of d- and l-cyclohexylalaninol, the enantiomeric excess is calculated using the following formula:
ee (%) = |([d] - [l]) / ([d] + [l])| x 100
where [d] and [l] are the concentrations or mole fractions of the d- and l-enantiomers, respectively. unacademy.com An enantiomerically pure sample has an ee of 100%, while a racemic mixture has an ee of 0%. unacademy.com The enantiomeric excess is typically determined experimentally using chiral HPLC, where the peak areas of the two enantiomers are integrated. uma.es
Diastereomeric Excess (de):
When this compound is used in a reaction that creates a new stereocenter, a mixture of diastereomers can be formed. Diastereomeric excess is a measure of the relative amounts of these diastereomers. ontosight.aiunacademy.com It is calculated in a similar way to enantiomeric excess:
de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100
where [Diastereomer 1] and [Diastereomer 2] are the concentrations or mole fractions of the two diastereomers. ontosight.aiunacademy.com Diastereomers have different physical properties and can usually be separated and quantified by standard chromatographic techniques like achiral HPLC or even NMR spectroscopy. ontosight.ai The determination of de is essential for evaluating the stereoselectivity of a chemical reaction. unacademy.com
Theoretical and Computational Investigations of D Cyclohexylalaninol
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like d-cyclohexylalaninol can be understood at an electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Conformation and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying the conformation and chemical reactivity of organic compounds such as β-amino alcohols and cyclohexane (B81311) derivatives. nih.govsiirt.edu.trsapub.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize molecular geometries and compute various electronic properties. nih.govtandfonline.comdergipark.org.trnih.gov
The reactivity of a molecule can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbiointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. biointerfaceresearch.com For this compound, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack.
Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This mapping helps predict where the molecule is susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of its interaction with other chemical species. mdpi.comjpoleszczuk.pl For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating these as primary sites for electrophilic interaction.
| Parameter | Value (Illustrative) | Description |
| EHOMO | -8.55 eV | Energy of the Highest Occupied Molecular Orbital. biointerfaceresearch.com |
| ELUMO | -1.51 eV | Energy of the Lowest Unoccupied Molecular Orbital. biointerfaceresearch.com |
| Energy Gap (ΔE) | 7.04 eV | Difference between LUMO and HOMO energies, indicating chemical stability. biointerfaceresearch.com |
| Ionization Potential (I) | 8.55 eV | The minimum energy required to remove an electron from the molecule. biointerfaceresearch.com |
| Electron Affinity (A) | 1.51 eV | The energy released when an electron is added to the molecule. biointerfaceresearch.com |
| Global Hardness (η) | 3.52 eV | Resistance to change in electron distribution. nih.gov |
| Chemical Potential (µ) | -5.03 eV | The escaping tendency of electrons from a system. nih.gov |
| Electrophilicity (ω) | 3.54 eV | A measure of the energy lowering of a system when it accepts electrons. nih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for studying the behavior of molecules over time, providing insights into their conformational dynamics and interactions with biological macromolecules.
Conformational Analysis and Energy Landscape Mapping
The biological function of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. sapub.org For the cyclohexane ring in this compound, the primary conformations are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable due to minimized steric hindrance. Substituents on the ring, such as the aminomethanol (B12090428) group, prefer to occupy the equatorial position to further reduce steric strain. sapub.orgsapub.org
Molecular mechanics (MM) force fields, such as MM3, are often used to calculate the energies of different conformers and predict their relative stability. acs.orgacs.org By systematically exploring the rotational freedom around the single bonds, a potential energy surface or "energy landscape" can be mapped. escholarship.orgnih.govgithub.com This landscape reveals the low-energy valleys corresponding to stable conformers and the hills representing the energy required to transition between them. escholarship.orggithub.combiorxiv.org Advanced techniques like accelerated molecular dynamics (aMD) can enhance sampling to overcome energy barriers and explore the conformational space more efficiently. uiuc.edu
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair 1 | Equatorial | 0.00 | ~95% |
| Chair 2 | Axial | 1.70 | ~5% |
| Twist-Boat | - | ~5.50 | <0.1% |
| Boat | - | ~6.90 | <0.01% |
Simulation of Ligand-Receptor Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic interactions between a ligand, such as this compound or its derivatives, and a biological receptor. nih.govbdvets.org These simulations model the system at an atomic level, tracking the movements and interactions of the ligand and receptor in a solvated environment over time. mathworks.com This allows for the investigation of the binding process, the stability of the ligand-receptor complex, and the specific interactions that mediate binding, such as hydrogen bonds and hydrophobic interactions. bdvets.orgresearchgate.net
By analyzing MD trajectories, researchers can identify key amino acid residues in the receptor's binding pocket that form stable contacts with the ligand. researchgate.netacs.org The binding affinity can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which calculates the free energy of binding from simulation snapshots. acs.org Such simulations are crucial for understanding how unnatural amino acids or their derivatives contribute to binding affinity and specificity, providing a basis for rational drug design. acs.orgresearchgate.netnih.govresearchgate.net
Computational Insights into Enzyme-Substrate Complexes
Computational modeling is essential for understanding how enzymes catalyze reactions on their substrates. nih.govmdpi.com When this compound or a peptide containing it acts as a substrate, computational methods can be used to model the enzyme-substrate complex. jpoleszczuk.plsolubilityofthings.com This involves docking the substrate into the enzyme's active site and then running MD simulations to observe the dynamic interactions that lead to catalysis. nih.govrsc.org
These simulations provide insights into how the enzyme recognizes and orients the substrate in a reactive conformation. nih.gov They can reveal the formation of transient intermediates, the roles of specific catalytic residues, and the conformational changes the enzyme undergoes during the catalytic cycle. nih.govrsc.org For example, simulations can elucidate how an enzyme like a ketoreductase might act on a related substrate, providing a detailed picture of the catalytic mechanism. rsc.orgfrontiersin.org This knowledge is fundamental for enzyme engineering, where the goal is to modify enzymes for improved activity or to catalyze novel reactions. rsc.orgplos.org
Mechanistic Studies Through Computational Approaches
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. In the context of catalysts and chiral auxiliaries derived from this compound, theoretical and computational investigations, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide invaluable insights into the origins of stereoselectivity and catalytic activity. These studies allow researchers to visualize transition states, calculate energy barriers, and dissect the subtle non-covalent interactions that govern the reaction pathways.
Detailed computational analyses have been instrumental in understanding how the structural features of this compound and its derivatives influence their function in asymmetric synthesis. Specifically, the bulky cyclohexyl group is a key determinant of the steric environment around the catalytic center. Computational models can precisely map the steric hindrance imposed by this group, explaining its role in directing the approach of substrates to the active site, thereby controlling the stereochemical outcome of the reaction.
A hypothetical computational study on a this compound-derived catalyst in an asymmetric aldol (B89426) reaction could involve the calculation of the energies of the transition states leading to the different stereoisomeric products. The results of such a study can be summarized in a data table, providing a quantitative basis for understanding the enantioselectivity of the catalyst.
| Transition State | Relative Free Energy (kcal/mol) | Key Interatomic Distance (Å) |
| TS-pro-R | 0.0 | 1.98 |
| TS-pro-S | +2.5 | 2.35 |
| TS-anti-R | +1.8 | 2.15 |
| TS-anti-S | +3.1 | 2.48 |
This table presents hypothetical data from a DFT study on an aldol reaction catalyzed by a this compound-derived oxazaborolidine. The relative free energies indicate the preference for the formation of the R-configured product. The key interatomic distance represents the forming C-C bond.
These computational findings are crucial for the rational design of more efficient and selective catalysts. By understanding the mechanistic principles at a molecular level, chemists can modify the structure of this compound-based catalysts to enhance their performance in various synthetic applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of d-cyclohexylalaninol is no exception. granthaalayahpublication.orgnih.gov Research is increasingly focused on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the core principles of green chemistry. wiley-vch.dejctjournal.com
Future efforts will likely concentrate on:
Catalyst Development: Designing novel heterogeneous and homogeneous catalysts that are recyclable and highly efficient for the reduction of d-cyclohexylalanine derivatives. wiley-vch.de
Solvent Selection: Replacing volatile organic solvents with greener alternatives like water or supercritical CO2. nih.govjctjournal.com
Atom Economy: Optimizing reaction pathways to ensure that a maximum proportion of the raw materials is incorporated into the final product. wiley-vch.de
Renewable Feedstocks: Exploring routes that begin with bio-based starting materials to create a fully renewable production cycle. chemrxiv.org
Expansion of Biocatalytic Applications and Enzyme Engineering
Biocatalysis is a cornerstone of green chemistry, offering unparalleled selectivity and efficiency. nih.gov For this compound, the focus is on both the synthesis of its precursor, d-cyclohexylalanine, and the subsequent reduction to the final amino alcohol. Enzymes such as D-amino acid dehydrogenases (D-AADH) and transaminases are central to these efforts.
Recent research has demonstrated the successful synthesis of various D-amino acids, including D-cyclohexylalanine, using engineered enzymes. mdpi.comnih.gov For example, mutations in D-aminoadipate aminotransferase (D-AADH) from Corynebacterium glutamicum have expanded its substrate scope to include bulky keto acids necessary for producing D-cyclohexylalanine. mdpi.com
Enzyme engineering, through rational design and directed evolution, is a critical tool for enhancing these biocatalytic processes. rsc.orgmdpi.com Key goals of enzyme engineering in this context include:
Improved Activity and Stability: Modifying enzymes to function efficiently under industrial conditions, such as higher temperatures and different solvent systems. mdpi.com
Broadened Substrate Scope: Engineering enzymes like mandelate (B1228975) dehydrogenase to improve their catalytic activity towards a wider range of substrates, including the aliphatic precursors for compounds like this compound. mdpi.com
Enhanced Stereoselectivity: Fine-tuning the active site of enzymes to ensure the production of the desired D-enantiomer with very high purity.
The table below summarizes examples of engineered enzymes relevant to the synthesis of chiral amino acids, highlighting the potential for developing specific biocatalysts for this compound production.
| Enzyme Type | Engineering Strategy | Target Substrate/Product | Key Improvement |
| D-aminoadipate aminotransferase (D-AADH) | Site-directed mutagenesis | D-cyclohexylalanine | Expanded substrate scope to accommodate bulky keto-acids. mdpi.com |
| D-mandelate dehydrogenase (LbMDH) | Rational design of substrate tunnel | Aliphatic α-hydroxy acids | Improved activity towards non-native aliphatic substrates. mdpi.com |
| Tripeptide Catalysts | Combinatorial screening & rational design | C-C bond formation | High reactivity and stereoselectivity for additions to substituted substrates. ethz.ch |
Future work will likely involve creating dual-enzyme cascades, where one enzyme produces the d-cyclohexylalanine precursor and a second enzyme, such as an alcohol dehydrogenase, performs the reduction to this compound in a one-pot reaction. mdpi.com
Exploration in Advanced Functional Materials and Nanotechnology
The distinct physicochemical properties of this compound make it an intriguing candidate for incorporation into advanced functional materials and nanostructures. ontosight.ai The bulky, hydrophobic cyclohexyl group can influence the self-assembly, mechanical properties, and environmental interactions of polymers and other materials.
Potential applications are emerging in several areas:
Biodegradable Polymers: The incorporation of this compound or its derivatives into polymers like poly(lactide-co-glycolide) (PLGA) could be used to tune degradation rates and mechanical properties for biomedical applications such as drug delivery vehicles and tissue engineering scaffolds. nih.govnih.gov
Peptide-Based Nanomaterials: Short peptides containing d-cyclohexylalanine have been shown to self-assemble into nanostructures like hydrogels. rsc.org The this compound scaffold could offer new possibilities for creating pH-responsive or thermally sensitive soft materials for drug delivery and biotherapeutics. rsc.org
Mitochondria-Targeted Therapeutics: Peptides incorporating cyclohexylalanine have been designed to target cardiolipin (B10847521) in the inner mitochondrial membrane, suggesting a role in developing nanotherapeutics to address mitochondrial dysfunction. acs.org
Surface Modification: The compound could be used to functionalize surfaces, altering their hydrophobicity for applications ranging from anti-fouling coatings to specialized sensor interfaces.
While direct research on this compound in materials science is still nascent, the established use of its parent amino acid, d-cyclohexylalanine, in functional peptides and polymers provides a strong rationale for future exploration. ontosight.aiacs.orgsigmaaldrich.com
Targeted Drug Discovery and Rational Design based on this compound Scaffolds
The rigid and lipophilic nature of the cyclohexyl group makes the this compound scaffold highly valuable in medicinal chemistry. This structure can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability. These properties are critical for designing effective therapeutic agents. iris-biotech.de
Rational drug design, which uses structural information of targets to design complementary inhibitors, has successfully utilized scaffolds similar to this compound. A notable example is the development of dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes treatment, where a cyclohexylamine (B46788) group was identified as a key structural element for potent inhibition. chemicalbook.com The design of such molecules often involves replacing flexible moieties with more rigid structures like the cyclohexyl ring to optimize binding.
Key research directions include:
Scaffold Hopping: Using the this compound core to develop novel inhibitors for various enzyme classes, such as proteases, kinases, and ligases. nih.govacs.org
Peptidomimetics: Incorporating the scaffold into peptide-based drugs to improve their resistance to enzymatic degradation and enhance their pharmacokinetic profiles. iris-biotech.de
Fragment-Based Drug Discovery: Utilizing this compound as a starting fragment to build more complex and potent drug candidates.
The table below presents examples of how cyclohexyl-containing moieties have been used in drug discovery, illustrating the potential of the this compound scaffold.
| Drug/Compound Class | Target | Therapeutic Area | Role of Cyclohexyl Moiety |
| DPP-4 Inhibitors | Dipeptidyl Peptidase-IV | Diabetes | Provides a rigid, potent core for enzyme inhibition. chemicalbook.com |
| Nelfinavir | HIV-1/HIV-2 Protease | Antiviral | S-phenyl cysteine (related structure) is key for optimal binding. iris-biotech.de |
| Gramicidin S Analogs | Bacterial membranes | Antibiotic | Enhances hydrophobicity and antibiotic activity. |
| Mitochondria-Targeting Peptides | Cardiolipin | Kidney Injury | Hydrophobic interactions with fatty acid side chains. acs.org |
The synthesis of libraries based on the this compound scaffold will be crucial for screening against a wide range of biological targets and identifying new lead compounds for treating various diseases.
Integration of Artificial Intelligence and Machine Learning in Chemical Research of this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. rsc.org For a molecule like this compound, these computational tools offer immense potential across its entire research and development lifecycle. acs.org
Emerging applications of AI/ML in this field include:
Catalyst Design and Optimization: AI can predict the most effective catalysts for synthesizing this compound. By analyzing vast datasets of reaction outcomes, ML models can identify novel peptide or organometallic catalysts with higher yield and stereoselectivity, reducing the need for extensive empirical screening. ethz.chrsc.orgbeilstein-journals.org
Reaction Prediction and Pathway Design: Machine learning models can predict reaction outcomes, including yields and side products, under various conditions. nih.gov This facilitates the design of more efficient and sustainable synthetic routes from scratch.
De Novo Design of Derivatives: Generative AI models can design novel molecules based on the this compound scaffold with desired properties. acs.org For instance, models can be trained to generate derivatives with optimal binding affinity for a specific protein target or with ideal physicochemical properties for drug development.
Property Prediction: Deep learning can be used to predict the properties of new this compound-based materials or drug candidates, such as their chiroptical response in metamaterials or their bioactivity, before they are synthesized. acs.org This allows researchers to prioritize the most promising candidates for experimental validation. researchgate.netarxiv.org
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of this compound derivatives against biological targets, identifying potential hits for drug discovery programs much faster than physical screening methods.
Q & A
Q. How can researchers design multi-omics studies to explore this compound’s mechanism of action?
- Answer :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in treated vs. control models.
- Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks.
- Validate key targets (e.g., kinases) with CRISPR knockouts and rescue experiments. Include flowcharts for data integration (Figure 1: Multi-omics workflow) .
Tables for Methodological Reference
Q. Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | Retention time, ee (%) |
| -NMR | Structural confirmation | δ (ppm), J (Hz) |
| X-ray Diffraction | Absolute configuration | Crystallographic R-factor |
Q. Table 2: Strategies to Address Data Contradictions
| Issue | Resolution Method | Example |
|---|---|---|
| Receptor selectivity conflicts | Standardized assay conditions | Uniform ATP concentration in binding assays |
| Metabolic pathway variability | Isotope tracing + enzyme inhibition | CYP2D6 knockout models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
